Triethylgallium - 1115-99-7

Triethylgallium

Catalog Number: EVT-307462
CAS Number: 1115-99-7
Molecular Formula: C6H15Ga
Molecular Weight: 156.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triethylgallium (TEGa) is a volatile organometallic compound frequently employed as a source of gallium in the synthesis of semiconductors like gallium arsenide (GaAs) and gallium nitride (GaN) [, , ]. It belongs to the class of alkyl-metal compounds and plays a crucial role in various vapor deposition techniques, including metal-organic chemical vapor deposition (MOCVD), metal-organic vapor phase epitaxy (MOVPE), and molecular beam epitaxy (MBE) [, , ].

Synthesis Analysis

A simplified method for synthesizing unsolvated TEGa involves reacting alkyl iodides with a mixture or alloy of magnesium and gallium []. This reaction can be carried out without a solvent or in aliphatic hydrocarbons.

Chemical Reactions Analysis

Decomposition:

  • Thermal Decomposition: TEGa decomposes at elevated temperatures on semiconductor surfaces like GaAs, releasing ethyl groups and ultimately leaving gallium atoms on the surface [, , , ]. The decomposition process is influenced by temperature, surface reconstruction, and the presence of other elements like aluminum or indium [, ].
  • Photolytic Decomposition: TEGa can be decomposed by ultraviolet (UV) light, a process similar to thermal decomposition [, ]. This characteristic is used for low-temperature deposition of GaAs.

Reactions with other molecules:

  • Hydrolysis: TEGa undergoes hydrolysis in the presence of water molecules, producing gallium oxide and ethane []. This reaction is important in atomic layer deposition processes for gallium-doped zinc oxide films.
  • Reaction with Arsine: TEGa reacts with arsine (AsH3) to form GaAs in vapor deposition techniques [, , , , ]. The ratio of arsine to TEGa (V/III ratio) significantly affects the growth rate, purity, and electrical properties of the resulting GaAs layer.
Mechanism of Action

TEGa acts as a precursor for gallium in semiconductor growth. In techniques like MOCVD and MBE, TEGa is transported in the vapor phase to the heated substrate surface. Upon reaching the surface, it undergoes decomposition, releasing ethyl groups and leaving gallium atoms available for incorporation into the growing semiconductor crystal lattice [, , ].

Applications
  • GaAs Growth: TEGa is used in MOCVD, MOVPE, and MBE to grow GaAs layers with excellent electrical and optical properties [, , , , , , , , , ]. By controlling growth parameters like temperature, V/III ratio, and growth mode, high-quality GaAs layers with low carbon impurity levels and high carrier mobility can be achieved [, , , ].
  • GaN Growth: TEGa serves as a gallium source for GaN growth, offering advantages like lower carbon impurity incorporation compared to trimethylgallium [, , , ]. It can be used in various growth techniques, including supersonic jet epitaxy [].
  • Other III-V Semiconductors: TEGa is also used to grow other III-V semiconductors, including GaSb [, ], InGaAs [, ], GaInP [, ], and AlGaAs [, ].

Safety and Hazards

Triethylgallium is a pyrophoric compound, meaning it ignites spontaneously upon contact with air. It reacts violently with water and releases flammable gases [, ]. Therefore, handling TEGa requires stringent safety precautions, including working in inert atmospheres and utilizing appropriate protective equipment.

Future Directions
  • Advanced Growth Techniques: Investigating the use of TEGa in novel growth techniques, such as atomic layer epitaxy [], for enhanced control over layer thickness and composition at the atomic level.
  • Novel Materials: Exploring TEGa's applicability in growing emerging materials like dilute nitride semiconductors (e.g., GaAsN) [] and antimonide-based materials (e.g., Ga(NAsSb)) [] for applications in optoelectronics and photovoltaics.

Trimethylgallium (TMGa)

Compound Description: Trimethylgallium (TMGa) is an organometallic compound frequently used as a precursor in semiconductor growth techniques like metal-organic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) for synthesizing gallium-containing semiconductor materials such as gallium arsenide (GaAs) and gallium nitride (GaN). [, , , , , , , , , , ]

Relevance: TMGa is structurally similar to Triethylgallium, with methyl groups replacing the ethyl groups. While both serve as gallium sources in semiconductor growth, they exhibit different decomposition temperatures and carbon incorporation tendencies. TMGa generally decomposes at higher temperatures than Triethylgallium but often leads to higher carbon impurity levels in grown films, particularly at lower growth temperatures. [, , , , , , , , , , ]

Diethylgallium (DEG)

Compound Description: Diethylgallium (DEG) is an intermediate formed during the thermal decomposition of Triethylgallium on GaAs surfaces. Its presence is identified by static secondary ion mass spectrometry (SSIMS) and temperature-programmed desorption (TPD) techniques. [, ]

Relevance: DEG represents an important stage in the breakdown of Triethylgallium during semiconductor growth. It can either desorb from the surface or further decompose to yield gallium atoms, influencing the growth process and carbon incorporation levels. [, ]

Tertiarybutylarsine (TBAs)

Compound Description: Tertiarybutylarsine (TBAs) is an organoarsenic compound used as an alternative arsenic source in MOCVD growth of GaAs. It is considered less toxic and hazardous compared to arsine (AsH3), a commonly used arsenic precursor. []

Relevance: TBAs complements Triethylgallium in MOCVD growth by providing the arsenic component needed for GaAs formation. Its use highlights the exploration of alternative, less hazardous precursors for semiconductor manufacturing. []

Arsine (AsH3)

Compound Description: Arsine is a highly toxic gas commonly used as the arsenic source in MOCVD and MBE growth of GaAs. It is known for its efficiency in arsenic incorporation but poses significant safety concerns due to its high toxicity. [, , , , , , , , , , , ]

Relevance: Arsine is frequently used alongside Triethylgallium in GaAs growth, providing the arsenic necessary for the semiconductor material. Research often compares the growth characteristics and impurity incorporation using arsine with alternative arsenic precursors like TBAs, highlighting efforts to find safer alternatives. [, , , , , , , , , , , ]

Phenylarsine (C6H5AsH2)

Compound Description: Phenylarsine is an organoarsenic compound proposed as a potential alternative to arsine for GaAs growth. It exhibits different decomposition pathways compared to arsine, potentially influencing the growth mechanisms and impurity incorporation. []

Relevance: Similar to TBAs, phenylarsine represents an alternative arsenic source to be used with Triethylgallium in GaAs growth. Its exploration underscores the ongoing search for safer and less toxic precursors in semiconductor manufacturing. []

Trimethylamine Alane (TMAA)

Compound Description: Trimethylamine alane (TMAA) is an organoaluminum compound used as an aluminum source in semiconductor growth, particularly in MOCVD. It is known for its relatively low decomposition temperature compared to traditional trialkyl aluminum precursors. [, ]

Relevance: TMAA is used in conjunction with Triethylgallium for the growth of aluminum gallium arsenide (AlGaAs). Its lower decomposition temperature allows for lower growth temperatures, potentially leading to reduced carbon incorporation and improved material quality compared to using triethylaluminum. [, ]

Dimethylamine Gallane (DMAG)

Compound Description: Dimethylamine gallane (DMAG) is an organogallium compound investigated as a potential alternative gallium source in MOCVD. It is expected to decompose at lower temperatures compared to traditional trialkyl gallium precursors like Triethylgallium. [, ]

Relevance: DMAG serves as a direct alternative to Triethylgallium in MOCVD growth. Its lower decomposition temperature is expected to enable lower growth temperatures, potentially reducing carbon incorporation and improving the quality of grown semiconductor layers. [, ]

Trimethylindium (TMIn)

Compound Description: Trimethylindium (TMIn) is an organoindium compound commonly used as an indium source in MOCVD and MBE for the growth of indium-containing semiconductor materials like indium gallium arsenide (InGaAs) and indium phosphide (InP). [, , ]

Relevance: TMIn is used with Triethylgallium to synthesize ternary compound semiconductors like InGaAs. The ratio of these precursors determines the final indium and gallium content in the grown material. [, , ]

Trisdimethylaminoarsenic (TDMAAs)

Compound Description: Trisdimethylaminoarsenic (TDMAAs) is an organoarsenic compound investigated as an alternative arsenic source in semiconductor growth. It is considered less toxic than arsine and may offer different decomposition pathways, potentially influencing the growth process and material properties. [, , ]

Relevance: TDMAAs acts as an alternative arsenic source to arsine, often used alongside Triethylgallium in MBE growth of GaAs. Its decomposition characteristics and potential for lower carbon incorporation make it an attractive alternative to conventional arsenic precursors. [, , ]

Monoethylarsine (MEAs)

Compound Description: Monoethylarsine (MEAs) is another organoarsenic compound explored as a less toxic arsenic source alternative to arsine in CBE growth of InGaAs. []

Relevance: Similar to other alternative arsenic precursors, MEAs can be paired with Triethylgallium and TMIn for InGaAs growth. Its use in CBE demonstrates the continuous exploration of less hazardous precursors for semiconductor materials. []

Disilane (Si2H6)

Compound Description: Disilane is a silicon hydride gas used as a silicon doping source in the growth of n-type GaAs. [, ]

Relevance: Disilane is used in conjunction with Triethylgallium and AsH3 for silicon doping of GaAs. Its incorporation allows for controlled n-type conductivity in the grown semiconductor material. [, ]

Tri-isobutylgallium (TIBG)

Compound Description: Tri-isobutylgallium (TIBG) is an organogallium compound explored as an alternative gallium source to Triethylgallium in the growth of GaAs and AlGaAs by MOMBE. []

Relevance: TIBG represents a potential replacement for Triethylgallium in specific growth scenarios. It exhibits different decomposition characteristics and can potentially lead to reduced carbon and oxygen impurity incorporation in the grown semiconductor layers, particularly at low temperatures. []

Ethyldimethylindium (EDMI)

Compound Description: Ethyldimethylindium (EDMI) is an organoindium precursor used in MOCVD growth. []

Relevance: EDMI can be used alongside Triethylgallium for the growth of ternary semiconductor materials like GaInP. Their relative concentrations determine the final composition of the grown material. []

Trisdimethylaminoantimony (TDMASb)

Compound Description: Trisdimethylaminoantimony (TDMASb) is an organoantimony compound investigated as a potential antimony source for the growth of gallium antimonide (GaSb) by MOMBE. []

Relevance: TDMASb complements Triethylgallium in the growth of GaSb, offering a different approach to introducing antimony into the material compared to traditional antimony sources. []

Diethylgallium Ethoxide (Et2GaOEt)

Compound Description: Diethylgallium ethoxide (Et2GaOEt) is an organometallic compound explored as a potential gallium source for β-Ga2O3 growth by MOVPE. Its structure incorporates a Ga-O bond, which might offer advantages in oxide material growth. []

Relevance: Et2GaOEt presents an alternative gallium source to Triethylgallium specifically for β-Ga2O3 growth. Its pre-existing Ga-O bond may influence decomposition pathways and potentially reduce the need for high oxygen concentrations during the growth process. []

Dimethylhydrazine (DMHy)

Compound Description: Dimethylhydrazine (DMHy) is a nitrogen-containing compound explored as a nitrogen source for incorporating nitrogen into GaAs to form GaAsN alloys. [, ]

Relevance: DMHy is used in conjunction with Triethylgallium and arsenic sources to grow GaAsN materials. The incorporation of nitrogen allows for band gap engineering in GaAs, enabling applications in optoelectronic devices. [, ]

Nitrogen trifluoride (NF3)

Compound Description: Nitrogen trifluoride (NF3) is another nitrogen-containing compound investigated as a nitrogen source for incorporating nitrogen into GaAs to form GaAsN alloys. []

Relevance: Like DMHy, NF3 is used alongside Triethylgallium to incorporate nitrogen into GaAs, enabling the band gap tuning of the material. The choice of nitrogen precursor can affect the nitrogen incorporation efficiency and the properties of the resulting GaAsN material. []

Properties

CAS Number

1115-99-7

Product Name

Triethylgallium

IUPAC Name

triethylgallane

Molecular Formula

C6H15Ga

Molecular Weight

156.91 g/mol

InChI

InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3;

InChI Key

RGGPNXQUMRMPRA-UHFFFAOYSA-N

SMILES

CC[Ga](CC)CC

Canonical SMILES

CC[Ga](CC)CC

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